Clavams
Clavams are a class of beta-lactam antibiotics, structurally related to penicillins and cephalosporins. These compounds exhibit potent antimicrobial activity against various Gram-positive and Gram-negative bacteria, including certain resistant strains. Clavams achieve their broad-spectrum antibacterial efficacy by inhibiting bacterial cell wall synthesis through the irreversible inhibition of penicillin-binding proteins (PBPs). The combination of clavams with beta-lactam antibiotics such as amoxicillin or ticarcillin enhances their effectiveness, providing a broader spectrum of activity and improved clinical outcomes. This class of drugs is widely used in treating infections like respiratory tract infections, urinary tract infections, and skin and soft tissue infections due to their potent and broad-spectrum antibacterial properties.

Structure | Chemical Name | CAS | MF |
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4-Oxa-1-azabicyclo[3.2.0]heptane-3-carboxylicacid,7-oxo-,(3R,5S)-(9CI) | 212268-81-0 | C6H7NO4 |
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4-Oxa-1-azabicyclo[3.2.0]heptan-7-one | 64341-46-4 | C5H7NO2 |
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(3R,5S)-3-(hydroxymethyl)-4-oxa-1-azabicyclo[3.2.0]heptan-7-one | 66036-39-3 | C6H9NO3 |
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Clavam-2-carboxylate Me ester | 66002-32-2 | C7H9NO4 |
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Clavam-2-carboxylate | 71657-61-9 | C6H7NO4 |
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rac Clavam-2-carboxylic Acid Sodium Salt | 117957-44-5 | C6H6NNaO4 |
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4-Oxa-1-azabicyclo[3.2.0]heptan-7-one,3-(2-hydroxyethyl)-, (3S,5S)- | 79416-52-7 | C7H11NO3 |
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2-(formyloxymethyl)clavam | 66036-40-6 | C7H9NO4 |
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2-Hydroxymethylclavam; (3RS,5SR)-form | 64341-74-8 | C6H9NO3 |
Related Literature
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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